molecular formula C20H23N5OS B4589017 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 618426-66-7

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B4589017
CAS No.: 618426-66-7
M. Wt: 381.5 g/mol
InChI Key: RRGJSLKECWPYGR-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,2,4-triazole core linked to a pyridine ring and a 2,4,6-trimethylphenyl (mesityl) acetamide group via a sulfanyl bridge. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities. The presence of the sulfur atom adjacent to the triazole moiety has been reported to enhance pharmacological properties compared to parent derivatives . This molecular architecture suggests potential for diverse biological interactions. Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial, antifungal, and antioxidant properties . Furthermore, the specific incorporation of a sulfanyl-acetamide group, similar to the one in this compound, has been associated with potent antioxidant activity, as demonstrated by Ferric Reducing Antioxidant Power (FRAP) assays on close structural analogs, which have shown activity surpassing that of standard antioxidants like butylated hydroxytoluene (BHT) . The mechanism of action for this class of compounds is often multifaceted. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions with biological targets, while the lipophilic mesityl group may aid in membrane permeability. Although the exact mechanism for this specific compound is a subject of ongoing research, its structural features make it a valuable candidate for hit-to-lead optimization in projects targeting oxidative stress-related pathways and infectious diseases. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or veterinary use in humans.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-5-25-19(16-7-6-8-21-11-16)23-24-20(25)27-12-17(26)22-18-14(3)9-13(2)10-15(18)4/h6-11H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJSLKECWPYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618426-66-7
Record name 2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-MESITYLACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the triazole derivative with 2,4,6-trimethylphenyl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesizers and reactors to ensure high yield and purity. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Compounds:

VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole Substituents: 4-Ethyl, 5-pyridin-3-yl (identical to the target compound). Acetamide Substituent: N-(4-ethylphenyl). Activity: Potent Orco agonist, used to study insect olfactory receptors .

OLC-12 (2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide)

  • Triazole Substituents : 4-Ethyl, 5-pyridin-4-yl.
  • Acetamide Substituent : N-(4-isopropylphenyl).
  • Activity : Orco agonist with moderate potency .
  • Comparison : The pyridin-4-yl group in OLC-12 versus the pyridin-3-yl group in the target compound may lead to divergent electronic interactions in biological systems.

N-(4-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Triazole Substituents : 4-(4-Ethoxyphenyl), 5-pyridin-3-yl.
  • Acetamide Substituent : N-(4-chloro-2-methylphenyl).
  • Activity : Reported anticancer and antimicrobial properties due to chloro and ethoxy groups .
  • Comparison : The target compound lacks polar substituents (e.g., chloro, ethoxy), which may reduce toxicity but also limit interactions with certain biological targets.

N-(3,4-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Triazole Substituents : 4-(4-Methylphenyl), 5-pyridin-4-yl.
  • Acetamide Substituent : N-(3,4-dimethylphenyl).
  • Activity : Enzymatic modulation via hydrogen bonding and π–π stacking .
  • Comparison : The target’s pyridin-3-yl group and symmetric trimethylphenyl substituent may enhance binding specificity compared to this compound’s asymmetric dimethylphenyl group.

Biological Activity

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the 1,2,4-triazole family, which is known for a variety of pharmacological properties including antimicrobial, antifungal, and anticancer activities.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23N5OS
Molecular Weight 381.48 g/mol
IUPAC Name This compound
InChI Key JPUAMNRIZJLBNB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can act as a ligand for enzymes and receptors involved in several biological pathways. The sulfur atom in the sulfanyl group may enhance its binding affinity to specific proteins, potentially modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,2,4-triazoles against a range of pathogens including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for triazole derivatives have shown potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Antimicrobial Activity Table

Compound TypeMIC (μg/mL)Target Pathogen
Triazole Derivative0.046 - 3.11MRSA
Standard Antibiotic (Vancomycin)0.68MRSA
Standard Antibiotic (Ciprofloxacin)2.96E. coli

Anticancer Potential

The anticancer properties of triazole derivatives have also been investigated. Some studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The specific mechanism often involves the inhibition of key enzymes involved in DNA replication and repair.

Case Studies and Research Findings

  • Antifungal Activity : A series of triazole derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. Results indicated that certain modifications to the triazole structure significantly enhanced antifungal potency .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to play a crucial role in enhancing biological activity. For example, compounds with hydroxyl substitutions exhibited higher antimicrobial activity compared to their unsubstituted counterparts .
  • In Vivo Studies : Preliminary in vivo studies have shown that derivatives similar to this compound can reduce tumor growth in animal models when administered at specific dosages.

Q & A

Basic: What are the optimal synthetic conditions for preparing this triazole-based acetamide, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and coupling. Key steps include:

  • Cyclization of triazole precursors under reflux (150°C) using pyridine as a solvent and zeolite (Y-H) as a catalyst to enhance regioselectivity .
  • Sulfanyl-acetamide coupling via nucleophilic substitution, optimized with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to improve yield .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/ice-HCl mixture) to achieve >95% purity .

Critical Parameters:

  • Temperature control during reflux (±2°C tolerance).
  • Solvent choice (e.g., DMF for solubility, pyridine for basicity).
  • Catalyst loading (5–10 mol% zeolite) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm), triazole (δ 7.8–8.2 ppm), and acetamide (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Validate S-H (2550 cm⁻¹) and C=O (1680 cm⁻¹) bonds .
  • HPLC-MS : Monitor purity (C18 column, acetonitrile/water mobile phase) and confirm molecular weight (e.g., [M+H]+ at m/z ~450) .

Data Interpretation Tips:

  • Compare with simulated spectra from computational tools (e.g., Gaussian) .
  • Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the ethyl and trimethylphenyl moieties .

Advanced: How can computational modeling elucidate reaction mechanisms for triazole-alkylsulfanyl intermediates?

Methodological Answer:

  • Reaction Pathway Analysis : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for sulfanyl-group transfer .
  • Solvent Effects : Simulate solvation (e.g., SMD model) to optimize solvent choice (e.g., DMF vs. THF) .
  • Catalyst Screening : Virtual screening of zeolite frameworks (e.g., FAU vs. MFI) to predict regioselectivity in cyclization .

Validation:

  • Cross-reference computed IR/NMR spectra with experimental data .
  • Benchmark against kinetic studies (e.g., Arrhenius plots for reaction rates) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

  • Dose-Response Refinement : Conduct assays across 5–8 concentrations (e.g., 0.1–100 μM) with triplicate measurements to reduce noise .
  • Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins) to differentiate off-target effects .
  • Structural Analog Comparison : Compare with derivatives like N-(3-chloro-2-methylphenyl)-analogs to isolate substituent impacts .

Case Study:

  • Anti-exudative activity discrepancies (e.g., 10 mg/kg vs. 8 mg/kg reference) were resolved by standardizing adjuvant-induced edema models in rats .

Advanced: What strategies enable structure-activity relationship (SAR) analysis for pyridinyl-triazole derivatives?

Methodological Answer:

  • Fragment-Based Design : Systematically modify substituents (e.g., ethyl → allyl, pyridin-3-yl → pyrazinyl) and assess bioactivity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with antifungal IC50 values .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., CYP51 inhibition) to identify key binding motifs .

Key Findings:

  • Ethyl groups at the 4-position of triazole enhance metabolic stability .
  • Pyridin-3-yl improves solubility vs. pyridin-4-yl .

Advanced: What methodologies identify pharmacological targets for this compound?

Methodological Answer:

  • Affinity Proteomics : Use immobilized acetamide probes for pull-down assays with HeLa cell lysates .
  • Molecular Docking : Screen against DrugBank targets (e.g., kinases, GPCRs) using AutoDock Vina .
  • Transcriptomics : Profile gene expression (RNA-seq) in treated vs. untreated cancer cells to pinpoint pathway disruptions .

Validated Targets:

  • Antifungal: Lanosterol 14α-demethylase (CYP51) .
  • Anti-inflammatory: COX-2 inhibition (IC50 ~15 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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